Compound Description: N-(3,4-Dichlorophenyl)-3-oxobutanamide is an organic compound with the molecular formula C10H9Cl2NO2. The crystal structure of this compound has been determined, revealing details about its molecular conformation and intermolecular interactions. []
Relevance: This compound shares the core structure of N-(3,4-dichlorophenyl)butanamide with the target compound, N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide. The primary structural difference is the presence of a 4-methoxyphenyl substituent at the 4-position and an oxo group at the 4-position of the butanamide chain in the target compound. This comparison highlights the impact of substituent modifications on the overall structure and potential biological activity.
Compound Description: 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole belongs to the imidazo[2,1-b][1,3,4]thiadiazole class of compounds, known for their potential biological activities. []
Relevance: This compound, although structurally distinct from N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, possesses the same 3,4-dichlorophenyl substituent directly attached to the heterocyclic core. This similarity suggests a potential common pharmacophore and might indicate shared targets or mechanisms of action between compounds containing this specific structural motif.
Compound Description: 2-Cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl)acrylamide is a quinoline acrylamide derivative investigated for its anticancer activity against the MCF7 breast cancer cell line. This compound demonstrated significant cytotoxicity, with an IC50 value of 40.0 μmol L-1, highlighting its potential as a lead compound for developing new anticancer agents. []
Relevance: While structurally different from N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, this compound belongs to the broader category of acrylamide derivatives. Exploring the activities of acrylamides with diverse substitutions, such as the 2-cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl)acrylamide, can provide insights into the structure-activity relationships within this chemical class and guide the development of novel compounds, including those similar to the target compound, with potentially improved pharmacological profiles.
4. (R)-Methanandamide [, ]
Compound Description: (R)-Methanandamide is a metabolically stable analog of the endocannabinoid anandamide. Studies show that both (R)-methanandamide and anandamide induce vasorelaxation in rabbit aortic ring preparations through an endothelium-dependent mechanism that does not involve the CB1 cannabinoid receptor. [, ] Further research reveals that (R)-methanandamide stimulates nitric oxide production in rabbit aortic endothelial cells (RAECs) in a dose-dependent manner, independent of CB1 and CB2 receptor activation. [, ] This effect is mediated through a novel anandamide receptor that signals via Gi and phosphatidylinositol 3-kinase, leading to Akt activation, endothelial nitric oxide synthase phosphorylation, and nitric oxide production. [, ]
Relevance: Although (R)-methanandamide is structurally dissimilar to N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, its research highlights the potential for non-CB1/CB2 receptor-mediated effects of anandamide analogs. This knowledge encourages the investigation of N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide for potential interactions with endocannabinoid-related pathways, especially considering the growing interest in the therapeutic potential of this system.
Compound Description: JHW007 is an N-butyl analog of benztropine known to bind to dopamine transporters (DAT). Although it exhibits reduced cocaine-like behavioral effects compared to cocaine, JHW007 effectively antagonizes various effects of cocaine. [] Mechanistic studies suggest that JHW007's cocaine-antagonist properties might stem from its DAT occupancy and a potential interaction with σ-receptors. []
Relevance: Despite the structural differences between JHW007 and N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, the research on JHW007 highlights the significance of exploring diverse pharmacological targets for compounds structurally related to known drugs. This principle could be applied to N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, prompting investigations into its potential interactions with DAT or σ-receptors, especially given the known involvement of these targets in various neurological and psychiatric disorders.
Compound Description: BTS 74 398 is a non-selective monoamine uptake inhibitor, suggesting its potential to inhibit the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin. [] Studies in unilaterally 6-hydroxydopamine-lesioned rats show that BTS 74 398 induces circling behavior, indicative of its influence on dopaminergic pathways. [] Further analysis revealed that this circling behavior is mediated by both D1 and D2 dopamine receptors and is modulated by serotonin and norepinephrine receptors, indicating complex interactions within these neurotransmitter systems. []
Relevance: Although structurally distinct from N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, BTS 74 398's research emphasizes the importance of investigating the potential impact of compounds with a 3,4-dichlorophenyl moiety on monoamine neurotransmission. Given the role of dopamine, serotonin, and norepinephrine in various neurological and psychiatric conditions, exploring whether N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide affects these systems could reveal potential therapeutic applications or side effects.
Compound Description: SR48968 is a potent and selective non-peptide antagonist of the neurokinin-2 (NK2) receptor, which is activated by the tachykinin neurokinin A. [, ] By developing chimeric constructs between the NK1 and NK2 receptors, researchers identified the binding site of SR48968 around transmembrane segment VI of the NK2 receptor. [, ] This region, comprising 17 non-conserved residues compared to the NK1 receptor, is crucial for SR48968's selectivity and high affinity for the NK2 receptor. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.